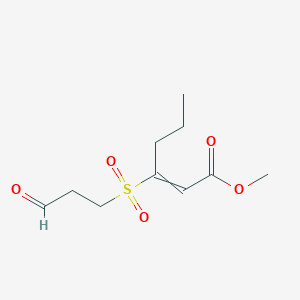![molecular formula C14H19NO2 B14191868 3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile CAS No. 922735-25-9](/img/structure/B14191868.png)
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is an organic compound with the molecular formula C14H19NO2 This compound is characterized by the presence of a hydroxy group, a methoxy group attached to a butanenitrile backbone, and a trimethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile typically involves the reaction of 3-hydroxybutanenitrile with 2,4,6-trimethylphenylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the methoxy linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-oxo-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile.
Reduction: Formation of 3-hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetonitrile
- 2′-Hydroxy-3,4,4′-trimethoxychalcone
- 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone
Uniqueness
3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is unique due to its specific combination of functional groups and structural features. The presence of the trimethylphenyl group imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from other similar compounds .
Propriétés
Numéro CAS |
922735-25-9 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile |
InChI |
InChI=1S/C14H19NO2/c1-10-6-11(2)14(12(3)7-10)9-17-8-13(16)4-5-15/h6-7,13,16H,4,8-9H2,1-3H3 |
Clé InChI |
YQQBNUMMGVARHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)COCC(CC#N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)



![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)





![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)
